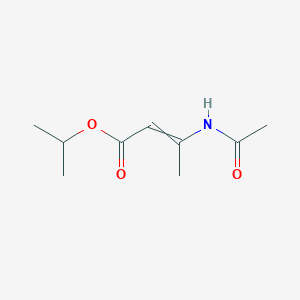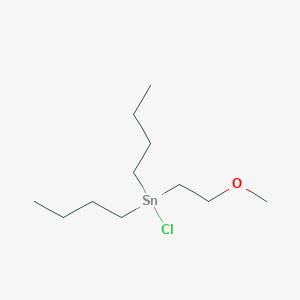
Dibutyl(chloro)(2-methoxyethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(chloro)(2-methoxyethyl)stannane: is an organotin compound with the chemical formula C11H24ClOSn. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl(chloro)(2-methoxyethyl)stannane can be synthesized through the reaction of dibutyltin dichloride with 2-methoxyethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)2SnCl2 + HOCH2CH2OCH3 → (C4H9)2SnCl(OCH2CH2OCH3) + HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Dibutyl(chloro)(2-methoxyethyl)stannane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of dibutyltin oxide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various organotin derivatives can be formed.
Oxidation Products: Dibutyltin oxide or other oxidized tin species.
Hydrolysis Products: Dibutyltin oxide and hydrochloric acid.
科学的研究の応用
Chemistry: Dibutyl(chloro)(2-methoxyethyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme systems and cellular processes. It is known to inhibit certain enzymes, making it a useful tool in biochemical research.
Medicine: Research is ongoing into the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Industry: In industry, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
作用機序
Dibutyl(chloro)(2-methoxyethyl)stannane exerts its effects primarily through its interaction with biological molecules. The tin atom can form covalent bonds with sulfur, oxygen, and nitrogen atoms in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and enzyme functions, making the compound a potent inhibitor in biochemical studies.
類似化合物との比較
Dibutyltin dichloride: Another organotin compound with similar reactivity but lacking the 2-methoxyethyl group.
Tributyltin chloride: A more toxic organotin compound used in antifouling paints but with different applications and reactivity.
Uniqueness: Dibutyl(chloro)(2-methoxyethyl)stannane is unique due to the presence of the 2-methoxyethyl group, which imparts different chemical and physical properties compared to other organotin compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.
特性
CAS番号 |
184965-53-5 |
|---|---|
分子式 |
C11H25ClOSn |
分子量 |
327.48 g/mol |
IUPAC名 |
dibutyl-chloro-(2-methoxyethyl)stannane |
InChI |
InChI=1S/2C4H9.C3H7O.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;1,3H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
LEMSUXXKHSJVRW-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCOC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
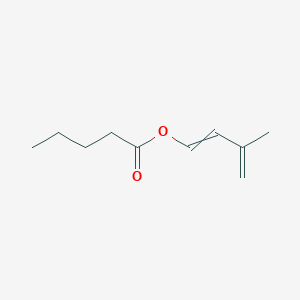
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

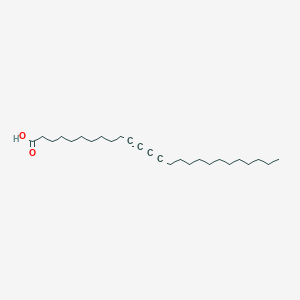
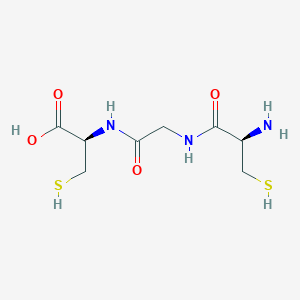

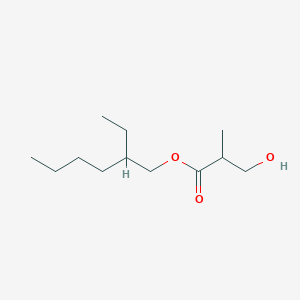
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)


